molecular formula C8H3FINO2 B12972341 4-Cyano-3-fluoro-2-iodobenzoic acid

4-Cyano-3-fluoro-2-iodobenzoic acid

Katalognummer: B12972341
Molekulargewicht: 291.02 g/mol
InChI-Schlüssel: VLVDTZQFEGLKRS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Cyano-3-fluoro-2-iodobenzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a cyano group (-CN), a fluoro group (-F), and an iodine atom (-I) attached to the benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyano-3-fluoro-2-iodobenzoic acid can be achieved through several synthetic routes. One common method involves the nucleophilic substitution reaction of 4-cyano-3-fluorobenzoic acid with iodine. The reaction typically requires the use of a suitable solvent, such as acetonitrile, and a base, such as potassium carbonate, to facilitate the substitution process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Analyse Chemischer Reaktionen

Types of Reactions

4-Cyano-3-fluoro-2-iodobenzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles through substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form corresponding benzoic acid derivatives.

    Reduction Reactions: The cyano group can be reduced to an amine group under suitable conditions.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium azide or potassium thiocyanate in the presence of a suitable solvent.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

Major Products Formed

    Substitution Reactions: Formation of substituted benzoic acids.

    Oxidation Reactions: Formation of carboxylic acids.

    Reduction Reactions: Formation of amines.

Wissenschaftliche Forschungsanwendungen

4-Cyano-3-fluoro-2-iodobenzoic acid has diverse applications in scientific research:

Wirkmechanismus

The mechanism of action of 4-Cyano-3-fluoro-2-iodobenzoic acid involves its interaction with molecular targets through its functional groups. The cyano group can participate in nucleophilic addition reactions, while the fluoro and iodine atoms can engage in halogen bonding and other interactions. These interactions can influence the reactivity and stability of the compound in various chemical environments .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-Cyano-3-fluoro-2-iodobenzoic acid is unique due to the presence of all three functional groups (cyano, fluoro, and iodine) on the benzene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it a valuable compound for various applications in research and industry.

Eigenschaften

Molekularformel

C8H3FINO2

Molekulargewicht

291.02 g/mol

IUPAC-Name

4-cyano-3-fluoro-2-iodobenzoic acid

InChI

InChI=1S/C8H3FINO2/c9-6-4(3-11)1-2-5(7(6)10)8(12)13/h1-2H,(H,12,13)

InChI-Schlüssel

VLVDTZQFEGLKRS-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C(=C1C#N)F)I)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.